molecular formula C16H14F4N4 B12551687 1,1'-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) CAS No. 148807-14-1

1,1'-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole)

Cat. No.: B12551687
CAS No.: 148807-14-1
M. Wt: 338.30 g/mol
InChI Key: PZVSRIGWARPCSY-UHFFFAOYSA-N
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Description

1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) is a synthetic organic compound characterized by the presence of a tetrafluorinated phenylene core linked to two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoro-1,4-phenylenediamine and 3,5-dimethyl-1H-pyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C).

    Procedure: The 2,3,5,6-tetrafluoro-1,4-phenylenediamine is reacted with 3,5-dimethyl-1H-pyrazole under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-1,4-phenylenediamine
  • 2,3,5,6-Tetrafluorophenol
  • 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Uniqueness

1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

148807-14-1

Molecular Formula

C16H14F4N4

Molecular Weight

338.30 g/mol

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C16H14F4N4/c1-7-5-9(3)23(21-7)15-11(17)13(19)16(14(20)12(15)18)24-10(4)6-8(2)22-24/h5-6H,1-4H3

InChI Key

PZVSRIGWARPCSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C(=C(C(=C2F)F)N3C(=CC(=N3)C)C)F)F)C

Origin of Product

United States

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